REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:22])[N:7]([CH:14]([CH2:18][C:19](=[O:21])[NH2:20])[C:15]([OH:17])=[O:16])[C:8]2=[O:13])([O-])=O.[H][H]>CN(C)C=O.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:22])[N:7]([CH:14]([CH2:18][C:19](=[O:21])[NH2:20])[C:15]([OH:17])=[O:16])[C:8]2=[O:13]
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Name
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2-(4-nitro-1,3-dioxoisoindolin-2-yl)-3-carbamoylpropanoic acid
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Quantity
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7.5 mmol
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C2C(N(C(C2=CC=C1)=O)C(C(=O)O)CC(N)=O)=O
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
200 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1)=O)C(C(=O)O)CC(N)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |